Ethyl 2-[2-(3-methylphenyl)hydrazinylidene]propanoate
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Overview
Description
Ethyl 2-[2-(3-methylphenyl)hydrazinylidene]propanoate is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often found in natural fragrances of fruits and flowers. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-(3-methylphenyl)hydrazinylidene]propanoate typically involves the reaction of ethyl acetoacetate with 3-methylphenylhydrazine under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the synthesis include ethanol and methanol, and catalysts such as sulfuric acid or sodium hydroxide may be employed to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(3-methylphenyl)hydrazinylidene]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium ethoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters or other functionalized compounds.
Scientific Research Applications
Ethyl 2-[2-(3-methylphenyl)hydrazinylidene]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-[2-(3-methylphenyl)hydrazinylidene]propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl benzoate: Another ester with a floral fragrance, used in perfumes and flavorings.
Isopropyl butyrate: An ester with a fruity odor, used in food flavorings and fragrances.
Uniqueness
Ethyl 2-[2-(3-methylphenyl)hydrazinylidene]propanoate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its hydrazinylidene moiety differentiates it from other esters, making it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
73646-99-8 |
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Molecular Formula |
C12H16N2O2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
ethyl 2-[(3-methylphenyl)hydrazinylidene]propanoate |
InChI |
InChI=1S/C12H16N2O2/c1-4-16-12(15)10(3)13-14-11-7-5-6-9(2)8-11/h5-8,14H,4H2,1-3H3 |
InChI Key |
SQOXEQXAKWZILO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=CC(=C1)C)C |
Origin of Product |
United States |
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